Cas no 84-54-8 (2-Methylanthraquinone)

2-Methylanthraquinone is an intermediate used in the production of various dyes and pigments due to its high color strength and lightfastness properties. Its methyl substitution enhances solubility and stability, making it a versatile compound for textile and paint applications where colorant performance is critical.
2-Methylanthraquinone structure
2-Methylanthraquinone structure
商品名:2-Methylanthraquinone
CAS番号:84-54-8
MF:C15H10O2
メガワット:222.238704204559
MDL:MFCD00001235
CID:34315
PubChem ID:24884160

2-Methylanthraquinone 化学的及び物理的性質

名前と識別子

    • 2-Methylanthracene-9,10-dione
    • 2-methylanthra-9,10-quinone
    • 2-Methylanthraquinone (Beta-)
    • 2-Methylanthrapuinone
    • 2-Methyl anthraquinone
    • Methylanthraquinone
    • Tectoquinone
    • 2-Methyl-9,10-anthracenedione
    • 2-Methyl-9,10-anthraquinone
    • 2-Methyl-9,10-anthraquinoneneat
    • METHYLANTHRAQUINONE, 2-(RG)
    • 2-Methyl-9,10-anthracenedione
    • β-Methylanthraquinone
    • 2-MAQ
    • [ "Tectoquinone" ]
    • 2-Methylanthraquinone
    • 9,10-Anthracenedione, 2-methyl-
    • Tectochinon
    • Techtoquinone
    • beta-Methylanthraquinone
    • Anthraquinone, 2-methyl-
    • .beta.-Methylanthraquinone
    • Q9P233HWAJ
    • NJWGQARXZDRHCD-UHFFFAOYSA-N
    • AK114056
    • 2-Methyl-Ant
    • 2-METHYLANTHRAQUINONE [MI]
    • AI3-15182
    • CCRIS 5484
    • Q22984229
    • 2-Methylanthraquinone, technical, >=95% (HPLC)
    • 2-methyl-anthracene-9,10-dione
    • 2-Methyl-Anthraquinone
    • AM62660
    • EINECS 201-539-6
    • NSC 607
    • BCP33087
    • W-104113
    • SCHEMBL36822
    • A840843
    • LS-171000
    • 2-methylanthraquinon
    • HY-N1739
    • MFCD00001235
    • CHEMBL21745
    • DTXSID5041439
    • BDBM50005894
    • 2-methyl-9,10-dihydroanthracene-9,10-dione
    • STL380671
    • UNII-Q9P233HWAJ
    • DTXCID3021439
    • FT-0613005
    • M0156
    • Tox21_302044
    • CS-0017415
    • InChI=1/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H
    • NSC607
    • Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate
    • 2-Methyl anthraquinone;Tectoquinone
    • D85134
    • METHYLANTHRAQUINONE, 2-
    • CAS-84-54-8
    • AE-641/00352041
    • NCGC00255621-01
    • 84-54-8
    • CHEBI:9427
    • EU-0067001
    • 9, 2-methyl-
    • NSC-607
    • AKOS000400281
    • 2-Methyl-9,10-anthracenedione (ACI)
    • Anthraquinone, 2-methyl- (6CI, 8CI)
    • NS00004272
    • DB-056804
    • b-methylanthraquinone
    • MDL: MFCD00001235
    • インチ: 1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
    • InChIKey: NJWGQARXZDRHCD-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC(C)=CC=2)C(=O)C2C1=CC=CC=2
    • BRN: 2050523

計算された属性

  • せいみつぶんしりょう: 222.06800
  • どういたいしつりょう: 222.06808
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • 互変異性体の数: 5
  • トポロジー分子極性表面積: 34.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.1404 (rough estimate)
  • ゆうかいてん: 175.0 to 178.0 deg-C
  • ふってん: 236-238 °C/10 mmHg(lit.)
  • フラッシュポイント: 華氏温度:408.2°f< br / >摂氏度:209°C< br / >
  • 屈折率: 1.6600 (estimate)
  • すいようせい: Soluble in water 1.234 mg/L @ 25°C.
  • PSA: 34.14000
  • LogP: 2.77040
  • じょうきあつ: 0.0±1.0 mmHg at 25°C
  • マーカー: 6021
  • ようかいせい: 水に不溶、エタノール、エーテル、ベンゼン、酢酸エチルに溶解

2-Methylanthraquinone セキュリティ情報

2-Methylanthraquinone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914690090

    概要:

    2914690090その他のキノン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    要約:

    2914690090その他のキノン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Methylanthraquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB117797-50 g
2-Methylanthraquinone, 97%; .
84-54-8 97%
50g
€56.30 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M399A-500g
2-Methylanthraquinone
84-54-8 98%
500g
¥970.0 2022-05-30
abcr
AB117797-250 g
2-Methylanthraquinone, 97%; .
84-54-8 97%
250g
€119.00 2023-05-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98960-500g
Tectoquinone
84-54-8
500g
¥976.0 2021-09-08
TRC
M288278-2.5g
2-Methylanthraquinone
84-54-8
2.5g
$ 80.00 2022-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M122891-1kg
2-Methylanthraquinone
84-54-8 97%
1kg
¥2075.90 2023-09-02
ChemFaces
CFN92570-20mg
Tectoquinone
84-54-8 >=98%
20mg
$30 2021-07-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007802-250g
2-Methylanthraquinone
84-54-8 97%
250g
¥597 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
65800-500G
2-Methylanthraquinone
84-54-8 95%
500g
¥3666.22 2023-12-01
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B25801-250mg
2-Methylanthraquinone
84-54-8 ,HPLC≥95%
250mg
¥500.00 2021-09-02

2-Methylanthraquinone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Diglyme ,  Water ;  rt → 80 °C; 7 h, 80 °C
リファレンス
One-pot production of substituted anthraquinones via the diene synthesis in the presence of Mo-V-P heteropoly acid solutions
Gogin, Leonid; et al, Modern Research in Catalysis, 2014, 3(2), 57-61

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chromium trioxide
リファレンス
Rhodium-catalyzed oxidation of anthracenes to anthraquinones using tert-butyl hydroperoxide
Mueller, Paul; et al, Tetrahedron Letters, 1983, 24(49), 5499-500

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Photooxidation of monothioanthraquinone and its 2-methyl derivative
Savel'ev, Viktor A.; et al, Mendeleev Communications, 1993, (2), 57-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Molybdenum vanadium hydroxide oxide phosphate (Mo16V10(OH)17O60(PO4)3) Solvents: 1,4-Dioxane ,  Water ;  7 h, 80 °C
リファレンス
Prospects of application of Mo-V-phosphoric heteropolyacid solutions as bifunctional catalysts for syntheses of anthraquinones and their substituted derivatives
Gogin, L.; et al, Russian Chemical Bulletin, 2015, 64(9), 2069-2075

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Solvents: Methanol ;  rt → 45 °C; overnight, 45 °C
リファレンス
Synthesis and characterization of highly soluble blue emitting poly(2-vinylanthracene) with 9,10-di(2-naphthalenyl) and 9,10-di(3-quinolinyl) substituents
Wang, Jianli; et al, Dyes and Pigments, 2013, 99(1), 105-115

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
リファレンス
Use of Thiazyl Chlorides, Alkyl Carbamates, and Thionyl Chloride To Fuse 1,2,5-Thiadiazoles to Quinones and To Oxidize, Chlorinate, and Aminate Them
Shi, Shuhao; et al, Journal of Organic Chemistry, 1995, 60(5), 1285-97

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Dichloromethane
リファレンス
ortho-Bromodiphenylmethane derivatives as starting materials for the total synthesis of anthraquinones
Almeida, Wanda P.; et al, Synthetic Communications, 1996, 26(23), 4507-4518

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Photoenolization. XI. Photooxidation of o-methylbenzophenones
Pfau, Michel; et al, Bulletin de la Societe Chimique de France, 1983, 164, 164-9

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Rate enhancement of using silica gel as a practical, efficient grinding auxiliary to break π-π stacking under mechanochemical conditions
Wang, Cong; et al, Journal of Organometallic Chemistry, 2022, 976,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  L-Proline ,  Silver oxide (Ag2O) Solvents: 1,4-Dioxane ;  5 - 10 h, 80 °C
リファレンス
Organic-Inorganic Dual Catalytic System for the Regioselective Construction of Diverse Quinone Derivatives via Benzannulation
Akhtar, Muhammad Saeed ; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 606-613

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfur trioxide ;  20 - 40 °C; 40 °C → 90 °C; 3 - 4 h, 90 °C
リファレンス
Optimization of preparation of 1-nitro-2-methylanthraquinone
Bondarenko, M. P.; et al, Khimichna Promislovist Ukraini (Kiev, 2011, (6), 3-7

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium chloride ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water
リファレンス
Electroreductive cleavage of substituted 9,10-anthraquinones in 50% aqueous THF buffers: a pH-dependent process
Blankespoor, Ronald L.; et al, Journal of Organic Chemistry, 1988, 53(13), 3032-5

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: p-Xylene
リファレンス
The regiospecific synthesis and reactivity of 2-hydroxybenzocyclobutenones
Lear, Yvonne, 1997, , 58(10),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Nitrous oxide Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
リファレンス
Selective nitrous oxide oxidation for C-H oxidation and aromatization of 9,10-dihydroanthracene derivatives
Hashimoto, Kentaro; et al, Chemistry Letters, 2002, (6), 582-583

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Quinone ,  N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 2-Methyl-2-butanol ;  48 - 60 h, 90 °C
リファレンス
Efficient Synthesis of Anthraquinones from Diaryl Carboxylic Acids via Palladium(II)-Catalyzed and Visible Light-Mediated Transformations
Kim, Kiho; et al, Advanced Synthesis & Catalysis, 2017, 359(5), 848-852

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Aluminum sulfate Solvents: Water ;  60 min, rt
リファレンス
An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media
Madje, Balaji R.; et al, Green Chemistry Letters and Reviews, 2010, 3(4), 269-273

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Chloroform ;  4 - 5 d, rt
1.2 Solvents: Water ;  15 h, rt
リファレンス
Applications of [4+2] Anionic Annulation and Carbonyl-Ene Reaction in the Synthesis of Anthraquinones, Tetrahydroanthraquinones, and Pyranonaphthoquinones
Basak, Shyam; et al, Journal of Organic Chemistry, 2017, 82(20), 11035-11051

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Regiospecific addition of monooxygenated dienes to halo quinones
Boisvert, Louise; et al, Journal of Organic Chemistry, 1988, 53(17), 4052-9

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Regiospecific additions of some simple dienes to haloquinones
Boisvert, Louise; et al, Tetrahedron Letters, 1983, 24(24), 2453-6

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  L-Proline ,  Silver oxide (Ag2O) Solvents: 1,4-Dioxane ;  5 - 10 h, 80 °C
リファレンス
Organic-Inorganic Dual Catalytic System for the Regioselective Construction of Diverse Quinone Derivatives via Benzannulation
Akhtar, Muhammad Saeed ; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 606-613

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Solvents: Water
リファレンス
Simple one step route to substituted anthraquinones
Sammes, Peter G.; et al, Journal of the Chemical Society, 1979, (1), 33-4

ごうせいかいろ 22

はんのうじょうけん
リファレンス
The new method of production of substituted anthraquinones via diene synthesis in the presence of Mo-VP heteropolyacid solution: catalyst regeneration
Gogin, L. L.; et al, Kataliz v Promyshlennosti, 2016, 16(3), 24-30

ごうせいかいろ 23

はんのうじょうけん
1.1 rt → 523 K; 5 h, 0.7 MPa, 523 K; 523 K → rt
リファレンス
Liquid-phase cascade acylation/dehydration over various zeolite catalysts to synthesize 2-methylanthraquinone through an efficient one-pot strategy
Hou, Qijun; et al, Journal of Catalysis, 2009, 268(2), 376-383

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Nitrous oxide Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene ;  20 h, 10 atm, 200 °C
リファレンス
Nitrous oxide oxidation catalyzed by ruthenium porphyrin complex
Tanaka, Hirotaka; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1905-1914

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
リファレンス
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide ,  Oxygen Solvents: Tetrahydrofuran
リファレンス
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; et al, Organic Reactions (Hoboken, 1995, 47,

2-Methylanthraquinone Raw materials

2-Methylanthraquinone Preparation Products

2-Methylanthraquinone サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:84-54-8)2-Methyl anthraquinone
注文番号:sfd12460
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:84-54-8)2-Methyl anthraquinone
注文番号:1710108
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:02
価格 ($):discuss personally

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